2-(1H-Indazol-3-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(2H-indazol-3-yl)ethanol |

InChI |

InChI=1S/C9H10N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,12H,5-6H2,(H,10,11) |

InChI Key |

FUXGCNHSOSDVCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-Indazol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted data based on the well-established chemistry of the indazole scaffold and its derivatives. The guide covers physicochemical properties, spectral data, a proposed synthetic protocol, and the potential biological significance of the molecule, making it a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole core is a recognized privileged scaffold in numerous biologically active compounds, suggesting the potential for this compound to be a valuable building block in the development of novel therapeutics.[1][2][3][4][5]

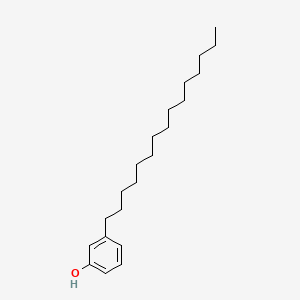

Chemical Structure and Properties

This compound possesses a bicyclic aromatic indazole core substituted at the 3-position with an ethanol group. The presence of the hydroxyl group and the nitrogen-containing heterocyclic system imparts specific chemical characteristics that are of interest in medicinal chemistry.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related indazole derivatives and general chemical principles.

| Property | Predicted Value | Notes |

| Molecular Formula | C9H10N2O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar 3-substituted indazoles.[6][7] |

| Melting Point | 130-160 °C | Estimated based on analogous 3-substituted indazoles.[6][7] |

| Boiling Point | > 300 °C | High boiling point is expected due to the polar nature and potential for hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents. | The hydroxyl group and nitrogen atoms suggest solubility in polar protic and aprotic solvents. |

| pKa | ~4-5 (for the pyrazole N-H proton) and ~14-15 (for the hydroxyl proton) | Estimated based on the pKa of indazole and ethanol. |

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for this compound, derived from the analysis of known indazole derivatives.[7][8]

1H NMR Spectroscopy

The predicted 1H NMR spectrum in DMSO-d6 would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (indazole) |

| ~8.0 | d | 1H | Ar-H (H4) |

| ~7.7 | d | 1H | Ar-H (H7) |

| ~7.4 | t | 1H | Ar-H (H6) |

| ~7.2 | t | 1H | Ar-H (H5) |

| ~4.9 | t | 1H | -OH |

| ~3.8 | q | 2H | -CH2-OH |

| ~3.1 | t | 2H | Indazole-CH2- |

13C NMR Spectroscopy

The predicted 13C NMR spectrum in DMSO-d6 would likely exhibit the following resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C3 |

| ~140.5 | C7a |

| ~126.5 | C5 |

| ~121.5 | C6 |

| ~121.0 | C3a |

| ~120.0 | C4 |

| ~110.0 | C7 |

| ~60.0 | -CH2-OH |

| ~30.0 | Indazole-CH2- |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands are listed below:

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (indazole) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1600 | Medium | C=N and C=C stretch (aromatic) |

| 1500-1400 | Strong | C=C stretch (aromatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry

The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]+ at m/z = 162. The fragmentation pattern is expected to involve the loss of the ethanol side chain or parts of it.

| m/z | Predicted Fragment |

| 162 | [M]+ |

| 131 | [M - CH2OH]+ |

| 118 | [Indazole]+ |

Experimental Protocols

As no specific synthesis for this compound has been published, a plausible synthetic route is proposed based on established methods for the synthesis of 3-substituted indazoles.[7][9][10]

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below, starting from the readily available 1H-indazole-3-carboxylic acid.

Step 1: Esterification of 1H-Indazole-3-carboxylic acid

-

Reaction: 1H-Indazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-indazole-3-carboxylate.

-

Procedure:

-

Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of the Ester to the Alcohol

-

Reaction: The methyl ester is reduced to the corresponding primary alcohol, this compound.

-

Procedure:

-

Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in THF.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Mandatory Visualizations

Proposed Synthetic Pathway

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

"2-(1H-Indazol-3-yl)ethanol" CAS number

Absence of Publicly Available Data for 2-(1H-Indazol-3-yl)ethanol Prevents In-depth Technical Analysis

Following a comprehensive search of chemical databases and scientific literature, it has been determined that a specific CAS registry number for the compound "this compound" is not publicly available. The absence of this fundamental identifier significantly limits the retrieval of detailed technical information, including quantitative data, experimental protocols, and established signaling pathways.

Standard chemical and scientific databases do not contain entries for this specific molecule, suggesting it may be a novel compound, not widely synthesized, or indexed under an alternative chemical name that is not readily apparent. While information exists for structurally related compounds, such as "2-(5-Chloro-1H-indazol-1-yl)ethanol" (CAS Number 24240-17-3), the direct target of this inquiry remains uncharacterized in the public domain.

Due to the lack of available data, it is not possible to construct the requested in-depth technical guide. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of associated signaling pathways, cannot be fulfilled without foundational information on the synthesis, properties, and biological activity of "this compound."

Further research and discovery would be required to synthesize and characterize this compound before a comprehensive technical whitepaper could be developed.

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic routes, and speculative biological activities of 2-(1H-Indazol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related indazole derivatives to offer a predictive yet scientifically grounded resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The molecule consists of a bicyclic indazole ring system, composed of a fused benzene and pyrazole ring, with an ethanol substituent at the 3-position. The presence of the hydroxyl group and the nitrogen atoms in the indazole ring suggests that the molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.

| Property | Predicted Value / Information |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | Not assigned (as of the date of this publication) |

| SMILES | OCCc1c2ccccc2nn1 |

| Predicted LogP | 1.5 - 2.0 |

| Predicted pKa | ~14 (hydroxyl proton), ~1.0 (protonated indazole)[2] |

| Predicted Solubility | Moderately soluble in water and polar organic solvents |

| Appearance | Likely a solid at room temperature |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from commercially available 1H-indazole-3-carboxylic acid. This multi-step synthesis would involve reduction of the carboxylic acid to the corresponding alcohol, followed by a two-carbon homologation.

Experimental Protocol: A General Procedure for the Reduction of Indazole-3-acetic acid

This protocol is adapted from general procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LAH).

Materials:

-

2-(1H-Indazol-3-yl)acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of 2-(1H-Indazol-3-yl)acetic acid (1 equivalent) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting mixture is stirred at room temperature for 30 minutes, and the solid is removed by filtration and washed with THF.

-

The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Analysis

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected NMR and IR data, based on known indazole derivatives, are summarized below.[3][4]

| Technique | Predicted Spectral Features |

| ¹H NMR | δ (ppm): 12-13 (br s, 1H, N-H), 7.0-8.0 (m, 4H, aromatic-H), ~3.9 (t, 2H, -CH₂-OH), ~3.0 (t, 2H, Ar-CH₂-), ~2.0 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): 140-145 (C-N=N), 110-130 (aromatic C), ~60 (-CH₂-OH), ~30 (Ar-CH₂-) |

| IR | ν (cm⁻¹): 3400-3200 (br, O-H stretch), 3200-3100 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620-1450 (C=C and C=N stretching) |

Potential Biological Activities and Signaling Pathways

Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The structural similarity of this compound to other bioactive indazoles suggests it could be a valuable lead compound in drug discovery.

For instance, many indazole-containing compounds have been investigated as kinase inhibitors.[8] A hypothetical mechanism of action for an indazole-based kinase inhibitor is depicted below, where the compound binds to the ATP-binding pocket of a kinase, thereby inhibiting its activity and downstream signaling.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of the indazole scaffold. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The insights provided herein are intended to catalyze further investigation into this promising, yet underexplored, member of the indazole family.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-(1H-Indazol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-(1H-Indazol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with the esterification of commercially available indazole-3-carboxylic acid, followed by the reduction of the resulting ethyl ester. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in the efficient production of this target molecule.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that feature prominently in the landscape of modern drug discovery due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a key intermediate for the synthesis of a wide range of biologically active molecules. This guide outlines a reliable and reproducible synthetic pathway to access this important compound, starting from readily available starting materials. The presented methodology is intended to be a practical resource for researchers in academic and industrial settings.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process as illustrated below. The pathway commences with the Fischer esterification of indazole-3-carboxylic acid with ethanol to yield ethyl 1H-indazole-3-carboxylate. Subsequent reduction of the ester functionality provides the target alcohol, this compound.

An In-depth Technical Guide on the Biological Activity of 2-(1H-Indazol-3-yl)ethanol and its Congeners

Abstract: This document provides a comprehensive technical overview of the known and potential biological activities of compounds centered around the indazole scaffold, with a specific focus on inferring the likely activities of 2-(1H-Indazol-3-yl)ethanol. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related indazole derivatives to build a predictive profile. It covers potential therapeutic applications, quantitative activity data from analogous compounds, detailed experimental protocols for assessing these activities, and the signaling pathways likely to be involved. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1][2] Derivatives of indazole have shown significant potential and have been developed into approved drugs for various diseases, particularly in oncology.[3][4] This guide focuses on the potential biological activities of this compound. While direct experimental data for this specific compound is sparse in peer-reviewed literature, its structural similarity to other biologically active indazoles allows for a reasoned projection of its potential pharmacological profile. This document will explore these potential activities by examining data from closely related analogues.

The indazole core is present in a multitude of compounds demonstrating anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][5] This structural motif is key to the development of targeted therapies, including kinase inhibitors for cancer treatment.[3][6]

Potential Biological Activities

Based on the extensive research into indazole derivatives, the most prominent potential biological activities for compounds sharing this scaffold are kinase inhibition, anti-inflammatory effects, and cytotoxic (anticancer) activity.

Kinase Inhibition

The indazole moiety is a cornerstone in the design of protein kinase inhibitors.[3][4] Many indazole-based drugs, such as Axitinib and Pazopanib, target various kinases involved in cancer progression.[3][6] These kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), play a crucial role in tumor angiogenesis, proliferation, and metastasis.[3] It is plausible that this compound could serve as a foundational structure for the development of novel kinase inhibitors. The core structure provides a versatile template for chemical modification to achieve high potency and selectivity against specific kinase targets.[7]

Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[8][9] Studies have shown that these compounds can inhibit key mediators of inflammation, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[8] The mechanism often involves the modulation of inflammatory signaling pathways and the scavenging of free radicals.[8][9] Given that inflammation is closely linked with various diseases, including cancer and neurodegenerative disorders, this represents a significant area of potential therapeutic application.[2][10]

Cytotoxic and Antitumor Activity

A broad range of indazole analogues have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12] These compounds have shown inhibitory activity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells.[11][12] The antitumor activity of indazole derivatives is often linked to their ability to induce apoptosis and modulate cell cycle pathways, sometimes through the inhibition of critical proteins like those in the Bcl-2 family or the p53/MDM2 pathway.[13]

Antimicrobial and Antiprotozoal Activity

Certain indazole derivatives have also been identified as potent antimicrobial and antiprotozoal agents.[1][14] They have shown efficacy against various pathogens, including protozoa like Giardia intestinalis and Trichomonas vaginalis, as well as some bacterial and fungal strains.[14] This broad-spectrum activity highlights the versatility of the indazole scaffold in addressing infectious diseases.

Quantitative Data Analysis

While specific quantitative data for this compound is not available, the following tables summarize the biological activities of structurally related indazole derivatives to provide a comparative baseline.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Indazole Derivative 30 | VEGFR-2 | 1.24 | [7] |

| Axitinib | VEGFR-2 | - | [6] |

| Pazopanib | Multi-kinase | - | [6] |

| Merestinib | c-Met | - |[6] |

Table 2: Anti-Inflammatory Activity of Selected Indazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Aminoindazole | COX-2 Inhibition | 12.32 - 23.42 | [8] |

| Indazole | COX-2 Inhibition | 12.32 - 23.42 | [8] |

| 6-Nitroindazole | COX-2 Inhibition | 12.32 - 23.42 |[8] |

Table 3: Cytotoxic Activity of Selected Indazole-Curcumin Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analogue 3b | WiDr (Colorectal) | 27.20 | [11][12] |

| Analogue 3d | HeLa (Cervical) | 46.36 | [11] |

| Analogue 3b | MCF-7 (Breast) | 45.97 | [12] |

| Analogue 6o | K562 (Leukemia) | 5.15 | [13] |

| Analogue 5k | Hep-G2 (Hepatoma) | 3.32 |[13] |

Signaling Pathways and Mechanisms of Action

Indazole derivatives exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the primary pathways targeted by these compounds.

Kinase Inhibition and Angiogenesis Pathway

Many indazole compounds function by inhibiting receptor tyrosine kinases like VEGFR-2. This inhibition blocks downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that supply tumors.[3][15]

Caption: VEGFR-2 signaling pathway inhibited by indazole derivatives.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of indazoles are partly due to the inhibition of the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation. They also suppress the production of pro-inflammatory cytokines by blocking signaling pathways like NF-κB.[8]

Caption: Anti-inflammatory mechanism via COX-2 and NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of indazole compounds.

In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

-

Add 5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of VEGFR-2 enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model.[8][9]

Materials:

-

Wistar rats (150-200 g)

-

Test compound

-

Carrageenan solution (1% in saline)

-

Positive control (e.g., Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups (e.g., 25, 50, 100 mg/kg).

-

Administer the test compound, positive control, or vehicle orally.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).

Synthetic Workflow

The synthesis of this compound and its derivatives is a critical step for biological evaluation. The general workflow involves the synthesis of the core indazole scaffold followed by functionalization to produce the target compounds for screening.

Caption: General workflow from synthesis to biological screening.

Conclusion

While direct biological data for this compound is limited, the extensive body of research on the indazole scaffold provides a strong foundation for predicting its potential activities. The most promising areas for investigation are kinase inhibition, anti-inflammatory effects, and anticancer cytotoxicity. The established protocols and known signaling pathways detailed in this guide offer a clear roadmap for the systematic evaluation of this compound and its future derivatives. Further research is warranted to synthesize and test this compound to validate these hypotheses and unlock its potential therapeutic value.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. japsonline.com [japsonline.com]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction

While specific therapeutic targets for 2-(1H-Indazol-3-yl)ethanol remain to be fully elucidated in publicly available research, the broader class of indazole derivatives has emerged as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the therapeutic landscape of indazole-containing compounds, offering valuable insights for researchers and drug development professionals. The indazole nucleus, a bicyclic aromatic heterocycle, serves as a versatile framework for the design of potent and selective modulators of various biological targets.[1][2][3] This guide will delve into the significant therapeutic areas where indazole derivatives have shown promise, with a particular focus on their role as protein kinase inhibitors in oncology.[4][5]

The information presented herein is curated from a comprehensive review of preclinical and clinical studies, patent literature, and scholarly articles. We will explore key therapeutic targets, present quantitative biological data, detail relevant experimental methodologies, and visualize critical signaling pathways to provide a robust resource for advancing the discovery and development of novel indazole-based therapeutics.

Therapeutic Landscape of Indazole Derivatives

Indazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for addressing a wide array of pathological conditions. Key therapeutic areas where these compounds have been investigated include:

-

Oncology: A significant portion of research on indazole derivatives has been concentrated on the development of anti-cancer agents.[6] Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, have received regulatory approval for the treatment of various cancers.[7] These agents primarily function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[7]

-

Anti-inflammatory: The indazole scaffold has been explored for its anti-inflammatory properties.[8] Certain derivatives have been shown to inhibit key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[8]

-

Neurodegeneration: There is emerging interest in the application of indazole derivatives for neurodegenerative disorders.[1] Their ability to modulate protein kinases involved in neuronal signaling pathways is a key area of investigation.

-

Antimicrobial: Various indazole derivatives have exhibited antibacterial and antifungal activities, suggesting their potential as novel anti-infective agents.[9]

Focus on Protein Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indazole derivatives have proven to be particularly effective as protein kinase inhibitors.[4][5][10]

Key Kinase Targets of Indazole Derivatives

A number of indazole-based compounds have been developed to target specific protein kinases implicated in cancer progression. Some of the most notable targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors.[11]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. Their inhibition is a valid strategy for cancer therapy.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor growth and resistance to therapy in various cancers.

-

Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many tumors.[4]

-

Protein Kinase CK2: This serine/threonine kinase is involved in a wide range of cellular processes and is considered a valid target for cancer therapy.[12]

Quantitative Activity of Selected Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro activity of representative indazole derivatives against their respective kinase targets and cancer cell lines.

| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |

| Axitinib | VEGFR-1, -2, -3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | - | - | [5] |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 74 | - | - | [5] |

| Linifanib | VEGFR, PDGFR | - | - | - | [4] |

| Niraparib | PARP-1, -2 | 3.8, 2.1 | - | - | [4] |

| Compound 30 | VEGFR-2 | 1.24 | HUVEC | - | [11] |

| Indazole Amide Derivative | Aurora Kinase | 13,000 | - | - | [4] |

| 3-aryl-indazole-5-carboxylic acids | Protein Kinase CK2 | 3,100 - 6,500 | - | - | [12] |

| 5-aminoindazole | Cyclooxygenase-2 | - | - | 12.32 | [8] |

| 6-nitroindazole | Cyclooxygenase-2 | - | - | 19.22 | [8] |

| Indazole | Cyclooxygenase-2 | - | - | 23.42 | [8] |

| 6-nitroindazole | Interleukin-1β | - | - | 100.75 | [8] |

| Indazole | Interleukin-1β | - | - | 120.59 | [8] |

| 5-aminoindazole | Interleukin-1β | - | - | 220.46 | [8] |

| Compound 6o | - | - | K562 | 5.15 | [13] |

| Compound 6o | - | - | HEK-293 | 33.2 | [13] |

Experimental Methodologies

The following sections provide an overview of the typical experimental protocols used to characterize the biological activity of indazole derivatives.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the direct inhibitory activity of a compound against a purified enzyme.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, the kinase, and the substrate.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Cell-based assays are crucial for evaluating the anti-proliferative effects of compounds on cancer cells.

Objective: To determine the IC50 of a test compound on the proliferation of a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, K562, PC-3, Hep-G2)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value by plotting cell viability against compound concentration.[13]

Signaling Pathways and Visualizations

To illustrate the mechanism of action of indazole-based kinase inhibitors, the following diagrams depict a simplified representation of the VEGFR signaling pathway and a general experimental workflow for inhibitor screening.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Caption: General experimental workflow for screening and identifying potent indazole-based inhibitors.

Conclusion

The indazole scaffold represents a highly versatile and clinically validated starting point for the development of novel therapeutics. While the specific biological profile of this compound is not extensively documented, the broader family of indazole derivatives has yielded numerous successful drugs and promising clinical candidates, particularly in the field of oncology. Their ability to effectively target protein kinases has been a major driver of their success. This technical guide provides a foundational understanding of the therapeutic potential, key molecular targets, and relevant experimental approaches associated with indazole derivatives. It is intended to serve as a valuable resource for researchers dedicated to advancing the next generation of indazole-based medicines. Further investigation into the specific structure-activity relationships of compounds like this compound is warranted to unlock their full therapeutic potential.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indazol-3-yl)ethanol is a derivative of the indazole scaffold, a privileged heterocyclic motif in medicinal chemistry renowned for its diverse pharmacological activities. While the broader class of indazole-containing compounds has been extensively studied, this compound itself remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of the available literature on its synthesis, characterization, and potential biological applications. Drawing upon established synthetic methodologies for related compounds and general principles of organic chemistry, a detailed protocol for its preparation via the reduction of its carboxylic acid precursor is proposed. Although direct biological data for this compound is scarce, this guide explores the known biological activities of structurally similar indazole derivatives to infer its potential therapeutic relevance and to identify promising avenues for future research. This document aims to serve as a foundational resource for researchers interested in the chemical and biological exploration of this specific indazole derivative.

Introduction

The indazole ring system, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of therapeutic agents.[1] Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.[2] The versatility of the indazole scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. This guide focuses specifically on this compound, a molecule featuring a hydroxyethyl substituent at the 3-position of the indazole ring. While literature directly addressing this compound is limited, its structural similarity to other biologically active indazoles suggests it may possess interesting pharmacological properties worthy of investigation.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is outlined below. The initial step involves the synthesis of 2-(1H-indazol-3-yl)acetic acid, for which experimental procedures have been reported. This is followed by the reduction of the carboxylic acid to the target alcohol.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This procedure is adapted from the literature for the synthesis of the carboxylic acid precursor.

Materials:

-

3-Amino-3-(2-nitrophenyl)propanoic acid

-

Hydrazine hydrate (85% or other specified concentration)

-

Raney nickel

-

Sodium hydroxide (5% aqueous solution)

-

Hydrochloric acid (6 N)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in a 5% aqueous solution of sodium hydroxide.

-

To this solution, add hydrazine hydrate.

-

Heat the reaction mixture to 80 °C.

-

Carefully and portion-wise, add Raney nickel to the heated solution. Vigorous gas evolution may occur.

-

Maintain the reaction at 80 °C for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2 using 6 N hydrochloric acid.

-

A precipitate of 2-(1H-indazol-3-yl)acetic acid should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

| Reactant | Molecular Weight ( g/mol ) | Example Quantity | Moles |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | 210.19 | 15.0 g | 0.0714 |

| Hydrazine hydrate (85%) | 50.06 | 5.0 mL | ~0.085 |

| Raney nickel | - | Catalytic amount | - |

| Sodium hydroxide (5% solution) | 40.00 | 85 mL | - |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield | |

| 2-(1H-Indazol-3-yl)acetic acid | 176.17 | 12.58 g |

Table 1: Example reactant quantities for the synthesis of 2-(1H-Indazol-3-yl)acetic acid.

This is a general procedure for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄).[3][4][5][6][7] Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2-(1H-Indazol-3-yl)acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for quenching)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

-

Dissolve 2-(1H-indazol-3-yl)acetic acid in a minimum amount of anhydrous THF.

-

Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at 0 °C (ice bath). An initial acid-base reaction will occur with the evolution of hydrogen gas.

-

After the initial gas evolution subsides, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Workup (Fieser method): Cautiously and dropwise, add a volume of water equal to the mass (in grams) of LiAlH₄ used. Then, add an equal volume of 15% aqueous sodium hydroxide solution. Finally, add three times the initial volume of water.

-

Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes until a granular precipitate forms.

-

Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

| Reactant | Molecular Weight ( g/mol ) | Example Molar Ratio |

| 2-(1H-Indazol-3-yl)acetic acid | 176.17 | 1.0 eq |

| Lithium aluminum hydride | 37.95 | 2.0 - 4.0 eq |

| Product | Molecular Weight ( g/mol ) | |

| This compound | 162.19 |

Table 2: Molar ratios for the reduction of 2-(1H-Indazol-3-yl)acetic acid.

Characterization

As no specific spectroscopic data for this compound has been found in the reviewed literature, characterization would rely on standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Would be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the indazole ring protons, as well as triplets for the two methylene groups of the hydroxyethyl side chain. The ¹³C NMR would confirm the number of unique carbon atoms.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

-

Infrared (IR) Spectroscopy: Would show a characteristic broad absorption band for the hydroxyl (-OH) group, in addition to absorptions corresponding to the aromatic C-H and C=C bonds of the indazole ring.

-

Melting Point: Determination of the melting point would provide an indication of the purity of the synthesized compound.

Biological Activities and Potential Applications

There is currently no direct experimental evidence detailing the biological activities of this compound in the scientific literature. However, the extensive research on other indazole derivatives allows for informed speculation on its potential pharmacological profile.

The indazole scaffold is known to interact with a variety of biological targets. The nature and position of substituents on the indazole ring play a crucial role in determining the specific biological activity.

Inferred Biological Activities based on Structural Analogs

-

Anti-inflammatory Activity: Many indazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

-

Anticancer Activity: The indazole nucleus is a key component of several approved anticancer drugs that target protein kinases. It is plausible that this compound could exhibit antiproliferative effects against various cancer cell lines.

-

Antimicrobial Activity: Various substituted indazoles have shown activity against a range of bacteria and fungi.[8]

-

Neurological Activity: Indazole derivatives have been investigated for their potential in treating neurological disorders, acting on targets such as serotonin receptors or other central nervous system proteins.

Potential Signaling Pathways

Given the common mechanisms of action for biologically active indazole derivatives, this compound could potentially modulate key cellular signaling pathways.

Figure 2: Potential signaling pathways modulated by this compound.

Future Directions

The lack of specific data on this compound highlights a clear gap in the current literature and presents several opportunities for future research:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

Biological Screening: A broad biological screening of this compound is warranted to identify any significant pharmacological activities. This could include assays for anti-inflammatory, anticancer, antimicrobial, and neurological effects.

-

Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of related analogs with modifications to the hydroxyethyl side chain or substitutions on the indazole ring would be a logical next step to establish SAR.

-

Mechanism of Action Studies: If a significant biological effect is observed, further studies to elucidate the specific molecular target and signaling pathway would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a structurally interesting but understudied member of the pharmacologically important indazole family. While direct experimental data is lacking, a robust synthetic pathway can be proposed based on established chemical transformations. The known biological activities of numerous indazole derivatives provide a strong rationale for the investigation of this compound as a potential source of new therapeutic leads. This technical guide serves as a starting point for researchers, providing the necessary foundational information to embark on the synthesis, characterization, and biological evaluation of this promising compound. The exploration of this and similar simple indazole derivatives could uncover novel biological activities and contribute to the development of new medicines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Workup [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. PubChemLite - 2-(1h-indazol-3-yl)acetic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Indazol-3-yl)ethanol, a heterocyclic compound belonging to the indazole class of molecules. Indazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This document outlines a detailed, proposed synthetic route for this compound, including experimental protocols for its preparation from commercially available starting materials. Furthermore, it presents a framework for the characterization of the molecule and summarizes the known biological significance of the indazole core, offering insights into the potential therapeutic applications of this specific derivative.

Introduction

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of novel therapeutic agents. The structural versatility of the indazole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Derivatives of indazole have been reported to possess antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties, among others.

This guide focuses on a specific, lesser-explored derivative, this compound. The introduction of a hydroxyethyl group at the 3-position of the indazole ring presents an interesting modification that could influence its physicochemical properties and biological activity, potentially offering new avenues for drug discovery and development. This document serves as a technical resource for researchers interested in the synthesis and evaluation of this promising compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic pathway for the preparation of this compound involves a two-step process starting from 1H-indazole-3-carboxylic acid. The first step is an esterification reaction to produce an ethyl ester, followed by a reduction of the ester to the corresponding primary alcohol.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

-

Materials: 1H-indazole-3-carboxylic acid, absolute ethanol, sulfuric acid (concentrated), sodium bicarbonate, magnesium sulfate, and ethyl acetate.

-

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1H-indazole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of this compound

-

Materials: Ethyl 1H-indazole-3-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, and ethyl acetate.

-

Procedure:

-

Prepare a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF.

-

In a separate flask, prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the LiAlH₄ suspension to 0 °C and add the solution of the ester dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF and ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected quantitative data.

Synthesis Data

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| Ethyl 1H-indazole-3-carboxylate | 1H-Indazole-3-carboxylic acid | Ethanol, H₂SO₄ | Ethanol | 4-6 h | ~85-95 |

| This compound | Ethyl 1H-indazole-3-carboxylate | Lithium Aluminum Hydride | THF | 2-4 h | ~70-85 |

Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic protons (4H), methylene protons adjacent to OH (2H), methylene protons adjacent to the indazole ring (2H), OH proton (1H), and NH proton (1H). |

| ¹³C NMR (DMSO-d₆) | Expected peaks for aromatic carbons, methylene carbons, and the carbon bearing the substituent at the 3-position of the indazole ring. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 163.08 |

| Purity (HPLC) | >95% |

Biological Significance of the Indazole Scaffold

While specific biological data for this compound is not extensively reported in the literature, the broader class of indazole derivatives has been the subject of intense investigation in drug discovery. The indazole core is a key component in several clinically approved drugs and investigational compounds.

Known Biological Activities of Indazole Derivatives

-

Anticancer Activity: Many indazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. They have been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation.

-

Anti-inflammatory Activity: Indazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and kinases involved in inflammatory signaling cascades.

-

Antimicrobial Activity: The indazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities, suggesting its potential in combating infectious diseases.

-

Neurological and Psychiatric Disorders: Certain indazole derivatives have shown promise in the treatment of neurological and psychiatric conditions by modulating the activity of receptors in the central nervous system.

Potential Signaling Pathway Involvement

The biological effects of indazole derivatives are often mediated through their interaction with specific protein targets, most notably protein kinases. A generalized signaling pathway that could be modulated by an indazole-based kinase inhibitor is depicted below.

Caption: Generalized kinase signaling pathway potentially targeted by indazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, derivative of the pharmacologically significant indazole scaffold. This technical guide provides a robust and detailed framework for its synthesis and characterization, enabling researchers to access this compound for further investigation. Based on the well-established biological activities of the indazole core, this compound warrants evaluation for a range of therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases. The methodologies and data presented herein are intended to facilitate and encourage future research into the chemical and biological properties of this intriguing molecule.

Navigating the Solubility Landscape of 2-(1H-Indazol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(1H-Indazol-3-yl)ethanol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed, generalized experimental protocols for its determination.

Predicting Solubility from Molecular Structure

This compound possesses both a polar indazole ring system and a hydroxyl group, which suggests a nuanced solubility profile. The indazole moiety, a bicyclic aromatic heterocycle, contains two nitrogen atoms, one of which can act as a hydrogen bond donor and both of which can act as hydrogen bond acceptors. The ethanol substituent provides a hydroxyl (-OH) group, a potent hydrogen bond donor and acceptor.

This combination of a relatively nonpolar aromatic surface with polar functional groups capable of hydrogen bonding dictates its solubility. It is anticipated that this compound will exhibit moderate solubility in polar protic solvents, where hydrogen bonding interactions can be maximized. Its solubility is likely to be lower in nonpolar solvents due to the significant polarity imparted by the indazole and hydroxyl functionalities.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderately Soluble | Solvents like water, methanol, and ethanol can engage in hydrogen bonding with both the indazole ring and the hydroxyl group, facilitating dissolution. |

| Polar Aprotic | Sparingly to Moderately Soluble | Solvents such as DMSO, DMF, and acetonitrile can act as hydrogen bond acceptors, interacting with the hydroxyl and N-H protons, but lack donor capabilities. |

| Nonpolar | Sparingly Soluble to Insoluble | Solvents like hexane and toluene lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached.[2]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1][2]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] Preliminary studies may be needed to determine the optimal equilibration time.[3]

-

-

Phase Separation :

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically compatible filter (e.g., 0.22 µm PTFE or PVDF).[1] This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification :

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Kinetic Solubility Determination

For higher throughput screening, kinetic solubility can be assessed by dissolving the compound in a strong organic solvent like DMSO and then gradually adding it to an aqueous buffer until precipitation is observed.[4] This method provides an estimate of the concentration at which the compound falls out of solution under non-equilibrium conditions.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure provides valuable insights into its likely behavior in different solvents. For drug development professionals and researchers, the provided experimental protocols offer a robust framework for obtaining reliable and accurate solubility data, which is crucial for formulation development, preclinical studies, and understanding the compound's overall biopharmaceutical properties.

References

A Comprehensive Technical Guide to the Stability and Storage of 2-(1H-Indazol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(1H-Indazol-3-yl)ethanol and its Stability Considerations

This compound is a heterocyclic compound belonging to the indazole class. The indazole ring system is a key pharmacophore in many biologically active molecules, making its derivatives, including this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding the stability and establishing appropriate storage conditions for this compound is critical to ensure its quality, safety, and efficacy in research and development.

The stability of a chemical compound is its ability to resist changes in its physical, chemical, and microbiological properties over time under the influence of various environmental factors such as temperature, humidity, and light. For indazole derivatives, the inherent stability is influenced by the tautomeric form of the indazole ring. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-indazole form.[3][4][5]

This guide provides a framework for assessing the stability of this compound and offers recommendations for its proper storage and handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, insight can be drawn from the general chemistry of indazoles and related heterocyclic compounds. Potential degradation pathways to consider during stability studies include:

-

Oxidation: The indazole ring may be susceptible to oxidation, particularly in the presence of oxygen, light, and certain metal ions. This can lead to the formation of N-oxides or other oxidized derivatives.

-

Hydrolysis: Although the ethanol side chain is generally stable, under extreme pH conditions (highly acidic or basic), hydrolysis is a theoretical possibility, though unlikely under normal storage conditions.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of degradation products. Photostability testing is therefore a crucial component of a comprehensive stability program.

-

Tautomerization: While 1H-indazole is the more stable tautomer, the potential for tautomerization to the less stable 2H-indazole form under certain conditions should be considered, as this could impact the compound's biological activity and physical properties.

Recommended Storage and Handling Conditions

Based on general best practices for the storage of chemical compounds and information for related indazole derivatives, the following storage and handling conditions are recommended for this compound:

| Parameter | Recommended Condition |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if stored in a freezer. |

| Light | Protect from light. Store in an amber or opaque container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. Keep the container tightly closed to prevent moisture ingress. |

| Container | Use a well-sealed, non-reactive container (e.g., glass or a suitable plastic). |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The objective is to establish a re-test period or shelf life and to determine recommended storage conditions.

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the proposed storage conditions, while accelerated studies are performed under stressed conditions to predict the long-term stability profile.

Table of Recommended Stability Testing Conditions (based on ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Refrigerated | 5°C ± 3°C | 12 months |

| Frozen | -20°C ± 5°C | 12 months |

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table of Recommended Forced Degradation Conditions

| Stress Condition | Typical Conditions |

| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 80°C) for a specified period |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |

Analytical Methodology

A validated, stability-indicating analytical method is essential for stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. The method should be able to separate the parent compound from any degradation products and allow for their quantification.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stability assessment of this compound.

Caption: Workflow for a comprehensive stability testing program.

Caption: Decision tree for determining appropriate storage conditions.

Conclusion

The stability of this compound is a critical attribute that must be well-understood to ensure its quality and reliability in research and drug development. In the absence of specific stability data for this compound, a systematic approach based on the general properties of indazole derivatives and established regulatory guidelines is recommended. A thorough stability program, including long-term, accelerated, and forced degradation studies, will provide the necessary data to define appropriate storage conditions and a re-test period. By following the principles outlined in this guide, researchers and scientists can ensure the integrity of this compound throughout its lifecycle.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-(1H-Indazol-3-yl)ethanol: A Technical Guide to Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indazol-3-yl)ethanol is a heterocyclic compound of interest within the broader family of indazole derivatives, a class of molecules known for a wide range of biological activities. As with any chemical entity intended for research or pharmaceutical development, establishing its purity and comprehensively characterizing its structure are of paramount importance. This technical guide outlines the standard analytical methodologies and experimental protocols for the determination of purity and the structural elucidation of this compound. Due to the limited availability of specific public data for this exact molecule, this guide presents generalized protocols and data interpretation frameworks based on established practices for similar heterocyclic compounds.

Physicochemical Properties (Hypothetical Data)

Quantitative data for a synthesized batch of this compound would typically be presented as follows. The values provided here are hypothetical and should be determined experimentally for any new batch.

| Property | Result | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₉H₁₀N₂O | High-Resolution Mass Spectrometry |

| Molecular Weight | 162.19 g/mol | Mass Spectrometry |

| Purity (HPLC) | >98% (AUC) | High-Performance Liquid Chromatography |

| Melting Point | Not Determined | Capillary Melting Point Apparatus |

| Solubility | Soluble in DMSO, Methanol | Visual Inspection |

Analytical Characterization and Purity Assessment